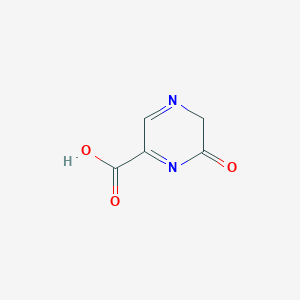
4-(1-Pyrrolidinyl)benzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Pyrrolidinyl)benzaldehyde oxime is an organic compound with the molecular formula C11H14N2O It is a derivative of benzaldehyde, where the aldehyde group is substituted with a pyrrolidinyl group and an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Pyrrolidinyl)benzaldehyde oxime typically involves the condensation of 4-(1-Pyrrolidinyl)benzaldehyde with hydroxylamine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxime group. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Pyrrolidinyl)benzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-(1-Pyrrolidinyl)benzonitrile.
Reduction: Formation of 4-(1-Pyrrolidinyl)benzylamine.
Substitution: Formation of various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
4-(1-Pyrrolidinyl)benzaldehyde oxime has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(1-Pyrrolidinyl)benzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyrrolidinyl group can enhance the compound’s binding affinity to certain receptors or proteins, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- Benzaldehyde oxime
- 4-(1-Pyrrolidinyl)benzonitrile
- 4-(1-Pyrrolidinyl)benzylamine
Uniqueness
4-(1-Pyrrolidinyl)benzaldehyde oxime is unique due to the presence of both the pyrrolidinyl and oxime functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The oxime group provides versatility in chemical transformations, while the pyrrolidinyl group enhances binding interactions in biological systems.
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
(NE)-N-[(4-pyrrolidin-1-ylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H14N2O/c14-12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6,9,14H,1-2,7-8H2/b12-9+ |
Clave InChI |
LHLQIBZOQKKJHS-FMIVXFBMSA-N |
SMILES isomérico |
C1CCN(C1)C2=CC=C(C=C2)/C=N/O |
SMILES canónico |
C1CCN(C1)C2=CC=C(C=C2)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2,2,2-Trichloro-1-(3-quinolin-8-yl-thioureido)-ethyl]-propionamide](/img/structure/B14914762.png)





![2-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14914792.png)




![2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B14914826.png)
